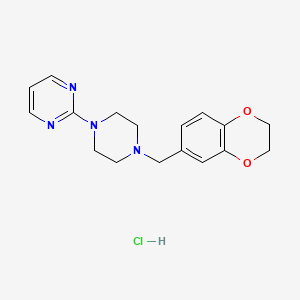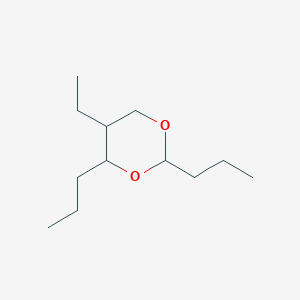
5-Ethyl-2,4-dipropyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,4-dipropyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by its two oxygen atoms in the ring and three alkyl substituents: an ethyl group at the 5-position and two propyl groups at the 2- and 4-positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. The reaction is carried out under mild conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be achieved using environmentally benign catalysts such as Brønsted-acidic ionic liquids. These catalysts offer high selectivity and efficiency under mild reaction conditions and can be easily separated and recycled .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,4-dipropyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4-dipropyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,4-dipropyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as a solvent or a reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dipropyl-5-ethyl-1,3-dioxane
- 1,3-Dioxane,5-ethyl-2,4-dipropyl-
- 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
Uniqueness
5-Ethyl-2,4-dipropyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and propyl groups provide a balance of hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
6413-83-8 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
5-ethyl-2,4-dipropyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-7-11-10(6-3)9-13-12(14-11)8-5-2/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
GSVCAIJJHANMAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(COC(O1)CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



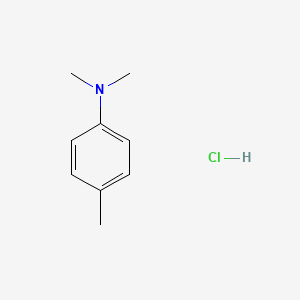
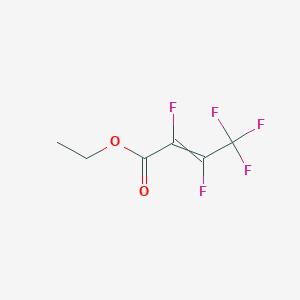
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

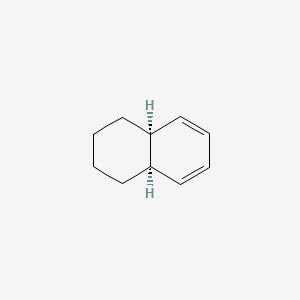

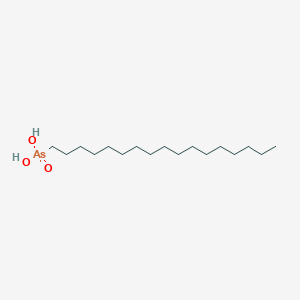
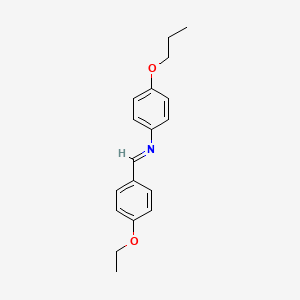


![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
